molecular formula C11H9F3N4O B061703 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide CAS No. 175137-32-3

1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide

Cat. No. B061703
M. Wt: 270.21 g/mol
InChI Key: HHPIIZJILLCOBV-UHFFFAOYSA-N
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Description

1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure containing three carbon atoms and two nitrogen atoms in adjacent positions. This compound, in particular, is noted for its incorporation of a trifluoromethyl group, which can significantly affect its chemical and physical properties.

Synthesis Analysis

The synthesis of similar compounds typically involves cyclocondensation reactions, starting from appropriate precursors like trifluoroacetic acid derivatives and hydrazides. These reactions yield various carbohydrazide derivatives, including those with a trifluoromethyl group attached to the pyrazole ring (Bonacorso et al., 2012).

Molecular Structure Analysis

The molecular structure of these compounds can be determined through spectroscopic techniques and single-crystal X-ray diffraction. They typically exhibit interesting conformational features due to the presence of the trifluoromethyl group. The molecular structure is often confirmed by comparing experimental data with theoretical calculations, such as DFT (Density Functional Theory) (Karrouchi et al., 2020).

Chemical Reactions and Properties

Compounds like 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide participate in various chemical reactions, including nucleophilic substitutions due to the active hydrogen atoms in the carbohydrazide moiety. Their reactivity can also be influenced by the electron-withdrawing trifluoromethyl group, which can make the adjacent carbon more electrophilic.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, are significantly influenced by the molecular structure. The presence of the trifluoromethyl group tends to increase the compound's hydrophobicity, affecting its solubility in different solvents.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity, are heavily influenced by the functional groups present in the molecule. The trifluoromethyl group is highly electronegative, which affects the electron density distribution within the molecule and can lead to unique reactivity patterns compared to other pyrazole derivatives.

Scientific Research Applications

I also found a study on the design, synthesis, and molecular docking of some derivatives of 1,2,4-oxadiazole . These derivatives have shown potential as anti-inflammatory agents . The study involved the synthesis of a series of 3,5-substituted-1,2,4-oxadiazole derivatives, and some of the compounds exhibited profound activity when compared to the standard drug . The molecular docking and SAR studies were carried out to gain more insights about the promising activity profile of the synthesized molecules .

I also found a study on the design, synthesis, and molecular docking of some derivatives of 1,2,4-oxadiazole . These derivatives have shown potential as anti-inflammatory agents . The study involved the synthesis of a series of 3,5-substituted-1,2,4-oxadiazole derivatives, and some of the compounds exhibited profound activity when compared to the standard drug . The molecular docking and SAR studies were carried out to gain more insights about the promising activity profile of the synthesized molecules .

properties

IUPAC Name

1-phenyl-5-(trifluoromethyl)pyrazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O/c12-11(13,14)9-8(10(19)17-15)6-16-18(9)7-4-2-1-3-5-7/h1-6H,15H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPIIZJILLCOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380086
Record name 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822006
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide

CAS RN

175137-32-3
Record name 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-PHENYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOHYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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